Superior 11β-HSD1 Inhibitory Potency of α-Sulfonamido-N-Adamantanecarboxamide Derivatives Versus Amide Analogs
Within the adamantane class, α-sulfonamido-N-adamantanecarboxamide derivatives exhibit sub-nanomolar inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism. The most active compound in this series, designated 7j, achieved an IC₅₀ of 8 nM against the human enzyme [1]. This represents a significant potency improvement over earlier adamantane amide inhibitors, which typically displayed IC₅₀ values in the micromolar range [1]. The introduction of the sulfonamide moiety, rather than a simple amide, was critical for achieving this low nanomolar activity.
| Evidence Dimension | Inhibitory potency (IC₅₀) against human 11β-HSD1 |
|---|---|
| Target Compound Data | IC₅₀ = 8 nM (compound 7j, α-sulfonamido-N-adamantanecarboxamide derivative) |
| Comparator Or Baseline | Earlier adamantane amide inhibitors (IC₅₀ range: micromolar) |
| Quantified Difference | Approximately 100- to 1000-fold improvement in potency |
| Conditions | In vitro enzyme inhibition assay using human 11β-HSD1 |
Why This Matters
This data demonstrates that the sulfonamide-containing adamantane scaffold enables nanomolar potency, a key differentiator for selecting this class over simpler amide analogs in metabolic disease drug discovery.
- [1] Kim, Y. H., Kang, S. K., Lee, G. B., Lee, K. M., Kumar, J. A., Kim, K. Y., ... & Ahn, J. H. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. RSC Advances, 5(2), 1360-1369. View Source
